molecular formula C13H14N4O2 B11050736 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide

3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide

Cat. No.: B11050736
M. Wt: 258.28 g/mol
InChI Key: CAZBIEWUMZDLJN-UHFFFAOYSA-N
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Description

3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, oxo, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the quinoline core. This is followed by the introduction of cyano groups through nucleophilic substitution reactions. The final steps often involve the addition of the carboxamide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The cyano and oxo groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.

    4-Hydroxyquinoline: Contains a hydroxyl group, offering different reactivity and biological activity.

    2,4-Dicyanoquinoline: Shares the cyano groups but differs in the position and number of functional groups.

Uniqueness

3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3,4-dicyano-4a-methyl-2-oxo-3,5,6,7-tetrahydro-1H-quinoline-4-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-12-5-3-2-4-9(12)17-10(18)8(6-14)13(12,7-15)11(16)19/h4,8H,2-3,5H2,1H3,(H2,16,19)(H,17,18)

InChI Key

CAZBIEWUMZDLJN-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1NC(=O)C(C2(C#N)C(=O)N)C#N

Origin of Product

United States

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